molecular formula C19H19N3O B2382616 N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide CAS No. 899990-87-5

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

Cat. No.: B2382616
CAS No.: 899990-87-5
M. Wt: 305.381
InChI Key: VFANYWBAAOOIPC-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and their role in numerous biological processes .

Preparation Methods

The synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid in a refluxing solvent like 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFANYWBAAOOIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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